molecular formula C20H8Br4Na2O10S2 B1142517 ?Sulfobromophthalein sodium CAS No. 123359-42-2

?Sulfobromophthalein sodium

Cat. No.: B1142517
CAS No.: 123359-42-2
M. Wt: 838.0 g/mol
InChI Key: GHAFORRTMVIXHS-UHFFFAOYSA-L
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Description

Sulfobromophthalein sodium: is a synthetic dye with a high affinity for organic anion transporting polypeptides. It is commonly used in medical diagnostics, particularly for liver function tests. The compound is known for its ability to bind to proteins and is used in various biochemical assays .

Mechanism of Action

Target of Action

Sulfobromophthalein sodium is a high-affinity organic ion substrate for organic anion transporting polypeptides (OATPs) and has been used as a substrate for multidrug resistance associated protein 2 (Mrp2) . These proteins play a crucial role in the compound’s action, serving as its primary targets .

Mode of Action

The compound is transported into hepatocytes by OATPs and, after conjugation to glutathione, is excreted into bile by Mrp2 . This interaction with its targets leads to changes in the cellular environment, primarily within the liver cells .

Biochemical Pathways

The biochemical pathways affected by sulfobromophthalein sodium involve the hepatic sodium/bile acid uptake system . This system exhibits broad substrate specificity and transports various non-bile acid organic compounds . The compound’s action on these pathways leads to downstream effects, primarily related to liver function .

Result of Action

The primary result of sulfobromophthalein sodium’s action is its use as a test of liver function in humans . By observing the rate at which the compound is cleared from the blood, healthcare providers can gain insights into the functioning of the liver .

Action Environment

The action, efficacy, and stability of sulfobromophthalein sodium can be influenced by various environmental factors. For instance, factors that decrease hepatic blood flow or alter the function of the liver can impact the compound’s action . More research is needed to fully understand the influence of environmental factors on the action of sulfobromophthalein sodium.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfobromophthalein sodium is synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction typically involves the use of bromine and sulfuric acid under controlled conditions to ensure the correct substitution pattern on the aromatic rings .

Industrial Production Methods: In industrial settings, the production of sulfobromophthalein sodium involves large-scale bromination and sulfonation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Sulfobromophthalein sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield bromophenols .

Scientific Research Applications

Chemistry: Sulfobromophthalein sodium is used as a reagent in various chemical assays to determine the presence of proteins and other biomolecules. It is also used in the study of organic anion transport mechanisms .

Biology: In biological research, the compound is used to study the transport functions of hepatocytes and other cell types. It serves as a substrate for various transport proteins, helping researchers understand cellular transport mechanisms .

Medicine: Medically, sulfobromophthalein sodium is used in liver function tests to diagnose hepatic disorders. It is injected into the bloodstream, and its clearance rate from the blood is measured to assess liver function .

Industry: In industrial applications, the compound is used in the manufacturing of diagnostic kits and biochemical assays. It is also used in the production of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: Sulfobromophthalein sodium is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function tests. Unlike other similar compounds, it is specifically designed to interact with hepatic transport proteins, making it a valuable tool in medical diagnostics .

Properties

IUPAC Name

disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAFORRTMVIXHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

297-83-6 (Parent)
Record name Sulfobromophthalein sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023621
Record name Sulfobromophthalein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER; INSOL IN ALCOHOL, ACETONE
Record name SODIUM SULFOBROMOPHTHALEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR.
Record name SODIUM SULFOBROMOPHTHALEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS, WHITE CRYSTALLINE POWDER

CAS No.

71-67-0, 123359-42-2
Record name Sulfobromophthalein sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3,3'-(4,5,6,7-tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxy-, disodium salt
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfobromophthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM SULFOBROMOPHTHALEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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